molecular formula C18H15BrN2O3S B2483672 (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-09-1

(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2483672
CAS RN: 865545-09-1
M. Wt: 419.29
InChI Key: YMYLAAGJHCAULA-CZIZESTLSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine atom in the bromobenzoyl group could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction. The imino group could participate in condensation reactions, and the ester group could undergo hydrolysis, among other reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate”, also known as “ethyl (2E)-2-[(2-bromobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate”.

Antibacterial Agents

Thiazole derivatives: , including the compound , have shown significant antibacterial activity. These compounds can inhibit the growth of various gram-positive and gram-negative bacteria, making them potential candidates for developing new antibacterial drugs . This application is crucial in the fight against antibiotic-resistant bacterial strains.

Anticancer Research

Thiazole derivatives are also explored for their anticancer properties . The unique structure of these compounds allows them to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . This makes them valuable in the development of new cancer therapies.

Anti-inflammatory Agents

The compound’s structure suggests potential anti-inflammatory properties . Thiazole derivatives can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This application is particularly relevant for treating chronic inflammatory diseases.

Antioxidant Properties

Research has indicated that thiazole derivatives possess antioxidant properties . These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues . This application is significant in the context of diseases related to oxidative stress, such as neurodegenerative diseases.

Optoelectronic Devices

Thiazole derivatives are also used in the field of optoelectronics . Their planar and rigid backbone, along with an extended π-conjugated structure, makes them suitable for use in dye-sensitized solar cells and organic field-effect transistors . These properties are crucial for developing efficient and stable optoelectronic devices.

Organic Synthesis

The compound can be used as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules . This application is essential for developing new materials and pharmaceuticals.

Antitubercular Agents

Thiazole derivatives have shown promise as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This application is particularly important given the rise of drug-resistant tuberculosis strains.

Enzyme Inhibition

The compound can act as an enzyme inhibitor , interfering with the activity of specific enzymes involved in various biological processes . This application is valuable for developing new drugs that target specific enzymes, potentially treating a wide range of diseases.

These applications highlight the versatility and potential of thiazole derivatives in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Antibacterial Activity of Thiazole and its Derivatives: A Review Synthetic Methodologies Toward Thiazolothiazoles (Microreview)

properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLAAGJHCAULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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